molecular formula C10H8N2O B1316154 3-(1H-Imidazol-1-yl)benzaldehyde CAS No. 127404-22-2

3-(1H-Imidazol-1-yl)benzaldehyde

Cat. No. B1316154
CAS RN: 127404-22-2
M. Wt: 172.18 g/mol
InChI Key: CGTQCZGDVDTRDI-UHFFFAOYSA-N
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Description

“3-(1H-Imidazol-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . The compound is in liquid form at ambient temperature .


Molecular Structure Analysis

The InChI code for “3-(1H-Imidazol-1-yl)benzaldehyde” is 1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While there is a lack of specific information on the chemical reactions involving “3-(1H-Imidazol-1-yl)benzaldehyde”, imidazole compounds in general are known for their broad range of chemical reactivity .


Physical And Chemical Properties Analysis

“3-(1H-Imidazol-1-yl)benzaldehyde” is a liquid at ambient temperature .

Scientific Research Applications

Antifungal Applications

Imidazole-containing chalcones, which can be synthesized using 3-(1H-Imidazol-1-yl)benzaldehyde, have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis . This novel compound is suitable for anti-aspergillus activity study .

Synthesis of Novel Compounds

The Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded the novel compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .

Synthesis of Imidazole Derivatives

Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . These compounds were characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods .

Biological Activities

The newly synthesized imidazole derivatives were tested against the enzyme acetylcholinesterase, antibacterial and leishmanicidal activities . The docking study was performed for compounds with high acetylcholinesterase inhibitory activity to determine possible interactions against human acetylcholinesterase by in silico analysis .

Regiocontrolled Synthesis of Substituted Imidazoles

3-(1H-Imidazol-1-yl)benzaldehyde can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis of Biotin and Histidine

Imidazole is found in the structure of biotin, which is among the B group vitamins, in histidine, which is a semi-exogenous amino acid . Therefore, 3-(1H-Imidazol-1-yl)benzaldehyde can potentially be used in the synthesis of these compounds .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

Future Directions

Imidazole compounds, including “3-(1H-Imidazol-1-yl)benzaldehyde”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including pharmaceuticals, agrochemicals, and other areas of chemistry .

properties

IUPAC Name

3-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTQCZGDVDTRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576321
Record name 3-(1H-Imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-1-yl)benzaldehyde

CAS RN

127404-22-2
Record name 3-(1H-Imidazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127404-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture comprising 9.25 g of 3-bromobenzaldehyde, 20.4 g of imidazole, 0.31 g of copper powder and 50 ml of water was heated under reflux in a nitrogen atmosphere for 3 days, followed by the addition of aqueous ammonia. The obtained mixture was extracted with chloroform. The extract was purified by silica gel column chromatography (solvent: methylene chloride/methanol) to obtain 4.61 g of the title compound as a pale yellow crystal (yield: 54%).
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.31 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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